N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide
Description
N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a phenyl group at position 3 and an acetamide moiety linked to a 2-fluorophenyl group. This structure combines a fused bicyclic system (pyrazoloquinoline) with fluorinated aromatic and amide functionalities, which are common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O/c25-19-11-5-7-13-21(19)27-22(30)15-29-24-17-10-4-6-12-20(17)26-14-18(24)23(28-29)16-8-2-1-3-9-16/h1-14H,15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLKYWQDVDHTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated compounds.
Scientific Research Applications
N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Key Observations :
- Pyrazoloquinoline vs. Pyrazolopyridine: The target compound’s pyrazolo[4,3-c]quinoline core distinguishes it from pyrazolo[3,4-b]pyridine derivatives (e.g., compound 4g in ), which lack the fused quinoline system. The extended conjugation in quinoline may enhance π-π stacking interactions in biological targets.
- Fluorophenyl Substitution : The 2-fluorophenyl group is a recurring motif in analogs like those in and , suggesting its role in modulating electronic properties and metabolic stability.
- Amide Linker : The acetamide bridge is critical for hydrogen bonding, as seen in compound 4g (melting point 221–223°C), where it contributes to crystallinity and stability .
Pharmacological Implications (Inferred from Structural Trends)
- Acetylcholinesterase Inhibition : highlights pyrazole- and quinazoline-based acetamides (e.g., compound 9) as acetylcholinesterase inhibitors, suggesting the target compound may share this activity due to structural similarities .
- Kinase Modulation: Pyrazoloquinolines are known to interact with kinase domains.
Biological Activity
N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C24H17FN4O
- Molecular Weight : 396.4164 g/mol
- CAS Number : 932290-05-6
The compound features a pyrazolo[4,3-c]quinoline core, which is known for its diverse biological properties. The presence of the fluorophenyl and acetamide groups enhances its pharmacological profile.
1. Anti-inflammatory Activity
Recent studies have shown that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. For instance, the compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
Key Findings :
- The compound demonstrated potent inhibition of LPS-stimulated NO production.
- Structure–activity relationship (SAR) analyses indicated that specific substitutions on the phenyl ring influence anti-inflammatory efficacy.
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Cytotoxicity (%) |
|---|---|---|
| This compound | TBD | TBD |
| Control (1400 W) | 0.39 | 9% survival at 10 μM |
2. Anticancer Activity
The compound also shows promise as an anticancer agent. Pyrazolo[4,3-c]quinoline derivatives have been reported to induce apoptosis in various cancer cell lines.
Case Study :
In a study evaluating the cytotoxic effects against A549 lung cancer cells, compounds similar to this compound exhibited significant growth inhibition with IC50 values in the low micromolar range.
Table 2: Anticancer Activity Against A549 Cells
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induction of apoptosis |
| Reference Compound | 49.85 | Apoptosis and autophagy |
3. Other Pharmacological Effects
Beyond its anti-inflammatory and anticancer properties, this compound has been investigated for additional biological activities, including:
- Antimicrobial Activity : Similar derivatives have shown effectiveness against bacterial strains by disrupting cell membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
